Thymosin beta4

Description

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPMCIBIHRSCBV-XNBOLLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C212H350N56O78S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228259 | |

| Record name | Thymosin beta(4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4963 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77591-33-4 | |

| Record name | Timbetasin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077591334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymosin beta(4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Thymosin Beta-4 from Bovine Thymus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of thymosin beta-4 (Tβ4), a key regulator of actin polymerization, from bovine thymus. It details the experimental protocols, presents quantitative data, and illustrates the biochemical pathways and experimental workflows involved.

Introduction: The Discovery of a Key Cytoskeletal Regulator

The journey to identify and characterize the components of the thymus gland's endocrine function began in the 1960s in the laboratory of Abraham White.[1] Early investigations led to the preparation of a partially purified calf thymus extract, termed "thymosin fraction 5" (TF5), which was found to contain a family of biologically active polypeptides.[1][2] It was from this fraction that thymosin beta-4, a small, 43-amino acid peptide, was ultimately isolated and characterized as a ubiquitous and crucial regulator of actin dynamics within cells.[3]

Initially recognized for its role in immune modulation, Tβ4 is now understood to be a primary G-actin-sequestering protein, playing a vital role in cell motility, tissue repair, and angiogenesis.[4][5] This guide will focus on the original biochemical methods that led to its purification and the fundamental signaling pathways it governs.

Experimental Protocols: From Bovine Thymus to Purified Thymosin Beta-4

The isolation of thymosin beta-4 from bovine thymus is a multi-step process that begins with the preparation of a crude extract, "thymosin fraction 5," followed by a series of chromatographic purifications. The following protocols are based on the foundational work of Goldstein, White, Low, and their colleagues.

Preparation of Thymosin Fraction 5

Thymosin fraction 5 is a heterogeneous mixture of polypeptides obtained from calf thymus tissue through a series of homogenization, centrifugation, and precipitation steps. The following is a generalized procedure based on early reports.[1][6]

Materials:

-

Fresh or frozen calf thymus

-

0.15 M NaCl

-

Acetone

-

Ammonium sulfate

-

Trichloroacetic acid (TCA)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Bovine thymus tissue is homogenized in 0.15 M NaCl.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the crude extract, is collected.

-

Acetone Precipitation: The supernatant is subjected to acetone precipitation to further concentrate the proteins.

-

Ammonium Sulfate Precipitation: The protein fraction is then treated with ammonium sulfate to selectively precipitate proteins.

-

TCA Precipitation: A final precipitation with trichloroacetic acid is performed to yield the partially purified "thymosin fraction 5."

Purification of Thymosin Beta-4 from Thymosin Fraction 5

The purification of thymosin beta-4 from the complex mixture of thymosin fraction 5 involves sequential ion-exchange and gel filtration chromatography.

2.2.1. Ion-Exchange Chromatography

-

Column: Carboxymethyl (CM)-cellulose

-

Buffer: 10 mM sodium acetate, pH 5.0, containing 1.0 mM 2-mercaptoethanol.

-

Elution: A linear gradient of 0 to 0.5 M NaCl in the starting buffer, followed by a second gradient of 0.5 to 1.0 M NaCl.

-

Procedure: Thymosin fraction 5 is dissolved in the starting buffer and loaded onto the equilibrated CM-cellulose column. The column is washed, and proteins are eluted with the NaCl gradients. Fractions are collected and assayed for the presence of thymosin beta-4.

2.2.2. Gel Filtration Chromatography

-

Column: Sephadex G-25

-

Buffer: 0.2 M KCl in 0.1 M phosphoric acid.

-

Procedure: The fractions from the ion-exchange chromatography containing thymosin beta-4 are pooled, concentrated, and loaded onto the Sephadex G-25 column. The column is eluted with the buffer, and fractions are collected based on their molecular weight. Thymosin beta-4, with a molecular weight of approximately 4.9 kDa, is collected in the appropriate fractions.

Data Presentation: Characterization of Bovine Thymosin Beta-4

The purification process yields a highly purified peptide with distinct physicochemical properties.

Table 1: Physicochemical Properties of Bovine Thymosin Beta-4

| Property | Value | Reference |

| Molecular Weight | 4982 Da | [3] |

| Isoelectric Point (pI) | 5.1 | [3] |

| Number of Amino Acids | 43 | [3] |

| N-terminus | Acetylserine | [3] |

Table 2: Amino Acid Composition of Bovine Thymosin Beta-4

| Amino Acid | Number of Residues |

| Aspartic acid | 4 |

| Threonine | 3 |

| Serine | 4 |

| Glutamic acid | 11 |

| Proline | 3 |

| Glycine | 1 |

| Alanine | 2 |

| Cysteine | 0 |

| Valine | 0 |

| Methionine | 1 |

| Isoleucine | 2 |

| Leucine | 2 |

| Tyrosine | 0 |

| Phenylalanine | 1 |

| Lysine | 9 |

| Histidine | 0 |

| Arginine | 0 |

| Tryptophan | 0 |

Mandatory Visualizations: Workflows and Signaling Pathways

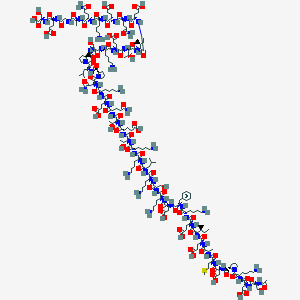

Experimental Workflow

Caption: Isolation and purification workflow of thymosin beta-4 from bovine thymus.

Signaling Pathways

Caption: Thymosin beta-4 sequesters G-actin, inhibiting polymerization.

Caption: Thymosin beta-4 promotes angiogenesis via Notch and NF-κB pathways.

Conclusion

The discovery and isolation of thymosin beta-4 from bovine thymus marked a significant advancement in our understanding of cellular mechanics and signaling. The methodologies developed by early pioneers laid the groundwork for subsequent research into the multifaceted roles of this peptide in health and disease. This technical guide serves as a resource for researchers and professionals in the field, providing a detailed account of the foundational science behind this critical cellular component.

References

- 1. History of the discovery of the thymosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymosin alpha1: isolation and sequence analysis of an immunologically active thymic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymosin β4 is essential for thrombus formation by controlling the G-actin/F-actin equilibrium in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to the Molecular Structure and Amino Acid Sequence of Thymosin beta-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that plays a crucial role in a wide array of cellular processes, including cell proliferation, migration, differentiation, and apoptosis.[1][2] Initially isolated from the thymus, it was first considered a thymic hormone involved in T-cell maturation.[3] However, subsequent research has revealed its ubiquitous presence in various tissues and its primary intracellular function as a major G-actin sequestering protein.[4][5] By forming a 1:1 complex with globular actin (G-actin), Tβ4 maintains a pool of unpolymerized actin, thereby regulating the dynamics of the actin cytoskeleton, which is fundamental to cell motility and structure.[4][6] Beyond its intracellular role, extracellular Tβ4 exhibits hormone-like activities, influencing tissue repair, wound healing, angiogenesis, and inflammation.[2][7] Its multifaceted nature has made it a significant target of research for therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and tissue regeneration.[7] This guide provides a comprehensive overview of the molecular structure, amino acid sequence, and key functional aspects of Thymosin beta-4.

Molecular Structure and Amino Acid Sequence

Thymosin beta-4 is a small, acidic polypeptide with a molecular weight of approximately 4.9 kDa.[8] The human form of Tβ4 consists of 43 amino acids.[1]

Amino Acid Sequence (Human):

SDKPDMAEI EKFDKSKLKK TETQEKNPLP SKETIEQEKQ AGES[1]

The N-terminus of the protein is acetylated, a common post-translational modification.[9] The sequence contains a central actin-binding motif, LKKTET (residues 17-22), which is highly conserved across the β-thymosin family and is crucial for its G-actin sequestering activity.[10] Structurally, in aqueous solutions, Thymosin beta-4 is largely unfolded, a characteristic of intrinsically disordered proteins.[11][12] However, studies using nuclear magnetic resonance (NMR) have shown that it can adopt preferential alpha-helical conformations in certain environments, particularly within the N-terminal (residues 5-16) and a C-terminal (residues 31-37) regions.[12] This structural flexibility likely enables its interaction with a variety of binding partners.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and activities of Thymosin beta-4.

Table 1: Physicochemical Properties of Human Thymosin beta-4

| Property | Value | Reference(s) |

| Number of Amino Acids | 43 | [1] |

| Molecular Weight | ~4.9 kDa | [8] |

| Isoelectric Point (pI) | 5.1 | [9] |

| Molecular Formula | C₂₁₂H₃₅₀N₅₆O₇₈S | - |

Table 2: Binding Affinity of Thymosin beta-4 for G-Actin

| G-Actin Nucleotide State | Dissociation Constant (Kd) | Reference(s) |

| ATP-bound | 0.1–3.9 µM | [13] |

| ADP-bound | 80–100 µM | [13] |

Table 3: Effects of Thymosin beta-4 on Cell Migration and Angiogenesis

| Biological Process | Cell Type | Effect | Quantitative Measurement | Reference(s) |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Chemoattractant | 4- to 6-fold increase in migration in Boyden chamber assay | [14] |

| Cell Migration | Human Hepatic Stellate Cells (LX-2) | Inhibitory | Significant decrease in migration at 1,000 ng/mL | [15] |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotive | Near-identical activity to the actin-binding motif at ~50 nM | [16] |

| Angiogenesis (in vivo) | Mouse Model of Hind Limb Ischemia | Promotive | Vascular density increased from 371.1 to 562.5/mm² | [17] |

| Tube Formation | Diabetic hiPSC-ECs | Promotive | Significant increase in nodes, junctions, and total branching length at 600 ng/mL | [18] |

Table 4: Expression Levels of Thymosin beta-4 in Tissues

| Tissue | Relative Expression Level | Reference(s) |

| Spleen | High | [6][19] |

| Thymus | High | [6] |

| Lung | High | [6] |

| Liver (adult) | High | [20] |

| Pancreas (duct and acinar cells) | High | [20] |

| Heart (muscle cells) | High | [20] |

| Brain | Moderate | [19] |

| Kidneys | Moderate | [19] |

| Testes | Moderate | [19] |

Experimental Protocols

Detailed methodologies for the characterization of Thymosin beta-4 are crucial for reproducible research. The following sections outline the core experimental procedures.

Amino Acid Sequencing by Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[21][22]

Protocol:

-

Sample Preparation:

-

Purify Thymosin beta-4 to homogeneity using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

If the protein is in a buffer containing non-volatile salts or detergents, perform a buffer exchange or precipitation (e.g., chloroform-methanol precipitation).[23]

-

Lyophilize the purified protein to obtain a dry sample.[23]

-

-

Coupling Reaction:

-

Dissolve the lyophilized Tβ4 in a basic buffer (e.g., sodium bicarbonate or sodium borate buffer, pH 8-9).

-

Add phenylisothiocyanate (PITC, Edman's reagent) and incubate at 40-50°C. The PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[24]

-

-

Cleavage:

-

Treat the PTC-peptide with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[21]

-

-

Conversion and Identification:

-

The thiazolinone derivative is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative under acidic conditions.

-

The PTH-amino acid is identified using chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.[21]

-

-

Repetitive Cycles:

-

The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.[24]

-

Molecular Weight Determination by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the precise molecular weight of proteins like Thymosin beta-4.

Protocol:

-

Sample Preparation:

-

Dissolve purified Tβ4 in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid, to a concentration of approximately 0.1 mg/mL.

-

-

Mass Analysis:

-

Introduce the sample into the ESI-MS instrument. The instrument will generate multiply charged ions of the protein.

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions.

-

-

Data Deconvolution:

-

The resulting spectrum of multiply charged ions is deconvoluted using appropriate software to determine the accurate molecular mass of the protein.

-

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the three-dimensional structure of proteins in solution.[12]

Protocol:

-

Sample Preparation:

-

For structural studies, it is often necessary to produce isotopically labeled (¹⁵N and/or ¹³C) Thymosin beta-4 to improve spectral resolution and enable specific NMR experiments.

-

Dissolve the purified, labeled Tβ4 in a suitable NMR buffer (e.g., a phosphate or Tris buffer at a specific pH) to a concentration of 0.3-0.5 mM.[25] The sample volume is typically around 500 µL.[25]

-

The sample should be stable at the experimental temperature for the duration of the data collection (often several days).[25]

-

-

NMR Data Acquisition:

-

A series of multidimensional NMR experiments are performed, such as HSQC, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, to assign the chemical shifts of the backbone and side-chain atoms.

-

Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are performed to obtain distance restraints between protons that are close in space (< 5 Å).

-

-

Structure Calculation:

-

The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

These programs use computational methods, such as simulated annealing, to generate a family of structures consistent with the experimental data.

-

-

Structure Validation:

-

The quality of the calculated structures is assessed using various validation tools to check for stereochemical quality and agreement with the experimental data.

-

Signaling Pathways

Thymosin beta-4 is involved in the regulation of several key signaling pathways that control cell fate and function.

PI3K/Akt Signaling Pathway

Thymosin beta-4 can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[10] In some contexts, Tβ4 forms a complex with PINCH and integrin-linked kinase (ILK), leading to the activation of Akt.[10]

Caption: Tβ4 activates the PI3K/Akt pathway, promoting cell survival and migration.

NF-κB Signaling Pathway

Thymosin beta-4 has been shown to have anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[26] It can prevent the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm.

Caption: Tβ4 inhibits NF-κB signaling, reducing inflammation.

Wnt/β-catenin Signaling Pathway

Thymosin beta-4 can modulate the Wnt/β-catenin pathway, which is critical for development and tissue homeostasis.[1] Tβ4 has been shown to regulate the expression of key components of this pathway, such as β-catenin and GSK-3α.[27]

Caption: Tβ4 modulates the Wnt/β-catenin pathway, influencing gene transcription.

Conclusion

Thymosin beta-4 is a remarkably versatile polypeptide with a well-defined molecular structure and a diverse range of biological functions. Its primary role as a G-actin sequestering protein provides a fundamental mechanism for the regulation of cellular architecture and motility. Furthermore, its extracellular activities in promoting tissue repair and modulating inflammatory responses highlight its therapeutic potential. The detailed understanding of its molecular characteristics, its interactions with key signaling pathways, and the standardized experimental protocols for its study are essential for advancing research and development in this promising field. This guide provides a foundational resource for professionals dedicated to unraveling the full potential of Thymosin beta-4 in science and medicine.

References

- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Wnt4 inhibits β-catenin/TCF signalling by redirecting β-catenin to the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mapping the binding site of thymosin beta4 on actin by competition with G-actin binding proteins indicates negative co-operativity between binding sites located on opposite subdomains of actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymosin beta 4 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformation of thymosin beta 4 in water determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. The actin binding site on this compound promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Investigation on the Therapeutic Effect of Thymosin β4 and Its Expression Levels in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thymosin β4 expression in human tissues and in tumors using tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. cib.csic.es [cib.csic.es]

- 24. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 25. nmr-bio.com [nmr-bio.com]

- 26. mdpi.com [mdpi.com]

- 27. Regulation of glycogen synthase kinase-3 by thymosin beta-4 is associated with gastric cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Upregulation of Thymosin beta-4 in Response to Tissue Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that is a primary regulator of actin polymerization in mammalian cells.[1][2] Beyond its fundamental intracellular role, Tβ4 is a potent, multi-functional regenerative factor that is rapidly upregulated in response to tissue injury.[3][4] Following damage, Tβ4 is released by various cells, including platelets and macrophages, to protect tissue, reduce inflammation and apoptosis, and promote repair.[4][5][6] Its pleiotropic effects, which include promoting cell migration, angiogenesis, and stem cell differentiation, make it a molecule of significant therapeutic interest.[3][6][7] This guide provides an in-depth technical overview of the core molecular mechanisms driving Tβ4 upregulation post-injury, presents quantitative data from various injury models, details key experimental protocols for its study, and visualizes the critical signaling pathways involved.

Core Mechanisms of Tβ4 Upregulation

The increase in Tβ4 expression following tissue injury is not a passive event but rather a tightly regulated process initiated by specific stress signals. The primary drivers of this upregulation are hypoxia and the subsequent inflammatory cascade.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

A hallmark of acute tissue injury, from myocardial infarction to dermal wounds, is a reduction in oxygen supply (hypoxia). The master regulator of the cellular response to hypoxia is the transcription factor HIF-1. Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously targeted for proteasomal degradation. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including TMSB4X, the gene encoding Tβ4.[8][9]

Several studies have demonstrated a strong correlation between HIF-1α and Tβ4 expression in various tissues.[8][9] This signaling axis is considered a principal mechanism for the rapid deployment of Tβ4 to an injury site.[10][11] Tβ4 can, in turn, further stabilize HIF-1α, creating a positive feedback loop that amplifies the regenerative response.[10][12]

Inflammatory and Growth Factor Signaling

Tissue damage invariably triggers an inflammatory response, characterized by the release of cytokines and growth factors. These molecules activate signaling cascades that can also modulate Tβ4 expression.

-

NF-κB and Toll-Like Receptors (TLR): Tβ4 is known to be an important modulator of the inflammatory response, in part by downregulating the NF-κB pathway.[3][13] This pathway, often activated by TLRs in response to injury, is a central regulator of inflammatory gene expression.[4] While Tβ4 often acts to suppress NF-κB, the initial inflammatory milieu it is upregulated in is rich with NF-κB activity.

-

Transforming Growth Factor-β (TGF-β): The TGF-β signaling pathway, critical in wound healing and fibrosis, has been shown to regulate Tβ4 expression. This pathway involves the activation of Smad and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which can synergistically activate the Tβ4 promoter.[14][15]

Quantitative Upregulation of Tβ4 Across Injury Models

The expression of Tβ4 is dynamically regulated following injury, with levels often peaking in the early stages of the repair process. The following table summarizes quantitative data on the upregulation of Tβ4 mRNA (TMSB4X) or protein from various preclinical injury models.

| Tissue/Organ | Injury Model | Species | Time Point Post-Injury | Measurement Method | Fold/Percent Increase | Reference(s) |

| Heart | Myocardial Infarction (Ligation) | Mouse | 24 hours | qRT-PCR | ~2.5-fold | [16] |

| Heart | Myocardial Infarction (Ligation) | Mouse | 4 days | qRT-PCR | ~3.5-fold | [16] |

| Skeletal Muscle | Cardiotoxin-induced injury | Mouse | Early Stage | mRNA analysis | Upregulated | [17] |

| Liver | Carbon Tetrachloride (CCl4) | Rat | N/A | mRNA analysis | Upregulated (in control) | [18] |

| Central Nervous System | Traumatic Brain Injury (TBI) | Rat | 35 days | Immunohistochemistry | Increased Angiogenesis/Neurogenesis | [19] |

| Skin | Full-thickness dermal wound | Rat | Days 3 & 7 | Histology (Vessel Count) | Significantly Increased | [5][20] |

Experimental Protocols and Workflow

Accurate quantification of Tβ4 upregulation is critical for both basic research and preclinical studies. Below are detailed methodologies for the key experiments used to assess Tβ4 expression at the gene and protein levels.

General Experimental Workflow

A typical workflow for studying Tβ4 upregulation in an animal model of tissue injury involves several key stages, from injury induction to data analysis.

References

- 1. Thymosin beta-4 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicinewithheart.com [medicinewithheart.com]

- 5. ejdent.org [ejdent.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Increased Expression of Thymosin β4 Is Independently Correlated with Hypoxia Inducible Factor-1α (HIF-1α) and Worse Clinical Outcome in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Thymosin β4 promotes autophagy and repair via HIF-1α stabilization in chronic granulomatous disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thymosin β4 stabilizes hypoxia-inducible factor-1α protein in an oxygen-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Tumor Progression Is Mediated by Thymosin-β4 through a TGFβ/MRTF Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Muscle injury-induced thymosin β4 acts as a chemoattractant for myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ejdent.org [ejdent.org]

Thymosin Beta-4 Signaling: An In-depth Guide to Cell Migration and Proliferation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that is a major regulator of actin sequestration in mammalian cells.[1][2] Initially identified as a thymic hormone, Tβ4 is now recognized as a multifunctional protein with a pivotal role in a wide array of cellular processes, including wound healing, angiogenesis, inflammation, and tumorigenesis.[3] Its ability to modulate the dynamics of the actin cytoskeleton, the cell's structural and motility backbone, places it at the center of cell migration and proliferation.[1] This technical guide provides a comprehensive overview of the core signaling pathways through which Tβ4 exerts its effects on these fundamental cellular functions, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Core Signaling Pathways in Cell Migration

Cell migration is a complex, multi-step process involving cytoskeletal reorganization, cell-matrix adhesion, and the generation of motile force. Tβ4 influences migration primarily by regulating actin dynamics and by activating key signaling cascades that converge on the migratory machinery.

Actin Dynamics and Cytoskeletal Reorganization

The most well-characterized function of Tβ4 is its role as a G-actin (globular actin) sequestering protein.[1] By binding to G-actin monomers in a 1:1 ratio, Tβ4 maintains a cytoplasmic pool of actin monomers, preventing their spontaneous polymerization into F-actin (filamentous actin).[1][4] This regulation of the G-actin to F-actin equilibrium is crucial for the controlled assembly and disassembly of actin filaments that drive cell motility.[1] The release of G-actin from the Tβ4-actin complex, potentially facilitated by proteins like profilin, provides the necessary monomers for rapid actin polymerization at the leading edge of migrating cells, forming structures like lamellipodia and filopodia.

Figure 1: Tβ4 regulation of actin dynamics.

Integrin-Linked Kinase (ILK) Signaling Pathway

A critical signaling nexus for Tβ4-mediated cell migration is the Integrin-Linked Kinase (ILK) pathway. Tβ4 can form a functional complex with ILK and the adaptor protein PINCH (Particularly Interesting New Cysteine-Histidine rich protein).[5][6] This interaction, often occurring at focal adhesions, activates ILK, which in turn phosphorylates downstream targets.[7] One of the key substrates of ILK is Akt (also known as Protein Kinase B), a serine/threonine kinase that promotes cell survival and migration.[5][6] Furthermore, the Tβ4-ILK complex can activate small GTPases like Rac1, a master regulator of lamellipodia formation and membrane ruffling, through IQGAP1.[8][9] This cascade ultimately leads to enhanced cell motility.[8]

Figure 2: Tβ4-ILK signaling in cell migration.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central route through which Tβ4 promotes cell migration. Tβ4 treatment has been shown to induce the phosphorylation and activation of Akt in various cell types, including endothelial progenitor cells and cardiomyocytes.[10][11] This activation can be dependent on ILK, as described above, but may also occur through other mechanisms.[5][6] Activated Akt can then phosphorylate a range of downstream effectors that contribute to cell migration. For instance, in endothelial progenitor cells, Tβ4-induced migration is mediated by the PI3K/Akt/eNOS (endothelial nitric oxide synthase) signaling axis.[10]

Figure 3: Tβ4-PI3K/Akt signaling in cell migration.

Core Signaling Pathways in Cell Proliferation

Tβ4 also plays a significant role in promoting cell proliferation, a process tightly linked to tissue repair and cancer progression. Its influence is mediated through several key signaling pathways that regulate the cell cycle and cell growth.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt pathway is not only crucial for migration but also for proliferation. Tβ4-induced Akt activation can lead to the phosphorylation and activation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. However, the role of Tβ4 in this pathway can be context-dependent, as some studies have shown that Tβ4 can induce autophagy by inhibiting the PI3K/Akt/mTOR pathway in certain cell types.[12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that controls cell proliferation. Tβ4 has been shown to activate the phosphorylation of ERK1/2 in several cell types, including mesenchymal stem cells and cervical cancer cells.[13] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that drive the expression of genes involved in cell cycle progression, such as cyclin D1. Interestingly, in some contexts, Tβ4's effect on proliferation via the ERK pathway may be linked to the upregulation of annexin I and the inhibition of cyclin D1.

Figure 4: Tβ4-MAPK/ERK signaling in proliferation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for development and tissue homeostasis, and its dysregulation is often associated with cancer. Tβ4 can stimulate the Wnt signaling pathway, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and differentiation.

Notch Signaling Pathway

The Notch signaling pathway is another important cascade in cell proliferation and differentiation. Tβ4 has been shown to induce the expression of Notch1 and Notch4 in human umbilical vein endothelial cells in a dose- and time-dependent manner. In non-small cell lung cancer, Tβ4 gene silencing led to a decrease in Notch1 activation and inhibited cell proliferation, suggesting that Tβ4's pro-proliferative effects can be mediated through the Notch pathway.[4][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Thymosin beta-4 on cell migration and proliferation.

Table 1: Effects of Thymosin beta-4 on Cell Migration

| Cell Type | Assay | Tβ4 Concentration | Observed Effect | Fold/Percent Change | Citation |

| B16-F10 Melanoma | Transwell | Not specified (overexpression) | Increased migration | 2.3-fold increase | [15] |

| Endothelial Progenitor Cells | Transwell | 100 ng/mL | Increased migration | Concentration-dependent | [10] |

| SW480 Colon Cancer | Transwell | Not specified (overexpression) | Increased migration | Significantly higher | [2] |

| SKOV3 Ovarian Cancer | Transwell | 1 µg/mL | Increased migration | Significantly increased | [16] |

Table 2: Effects of Thymosin beta-4 on Cell Proliferation

| Cell Type | Assay | Tβ4 Concentration | Observed Effect | Fold/Percent Change | Citation |

| Human Adipose-derived Stem Cells | Not specified | Not specified | Enhanced proliferation | - | [13] |

| SiHa Cervical Cancer | WST-1 | Not specified | Increased proliferation | p<0.05 | |

| A549 & H1299 NSCLC | Not specified | Not specified (silencing) | Inhibited proliferation | - | [4][14] |

| SKOV3 Ovarian Cancer | Not specified | 1 µg/mL | Increased proliferation | Significantly stimulated | |

| hiPSC-derived Cardiomyocytes | Not specified | 600 ng/mL | Promoted proliferation | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Tβ4 on cell migration and proliferation.

Transwell Migration Assay

This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.[9][17]

Figure 5: Transwell migration assay workflow.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)

-

Tβ4 peptide

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 18-24 hours prior to the assay.[7]

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant and the desired concentration of Tβ4 to the lower wells of a 24-well plate.[7]

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[7]

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[7]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration suitable for the cell type (typically 12-24 hours).[7]

-

Cell Removal: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[9]

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in a staining solution for 20 minutes.

-

-

Analysis:

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of stained, migrated cells in several random fields of view using a light microscope.

-

Wound Healing (Scratch) Assay

This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer.[10][13]

Figure 6: Wound healing assay workflow.

Materials:

-

12-well or 24-well culture plates

-

Sterile p200 or p1000 pipette tips

-

Cell culture medium

-

Tβ4 peptide

-

PBS

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.[10]

-

Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer.[10][18]

-

Washing and Treatment: Gently wash the wells 2-3 times with PBS to remove detached cells.[10] Add fresh medium containing the desired concentration of Tβ4.

-

Imaging: Immediately capture images of the scratch at defined locations (mark the plate for consistency). This is the 0-hour time point.[13]

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[18]

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.[13]

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.[3]

Figure 7: MTT cell proliferation assay workflow.

Materials:

-

96-well plates

-

Cell culture medium

-

Tβ4 peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[14]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Tβ4 and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).[1][6]

Materials:

-

Cells cultured on coverslips or in microplates

-

BrdU labeling solution (10 µM in culture medium)[15]

-

Fixation solution (e.g., 70% ethanol)[15]

-

Denaturing solution (e.g., 2M HCl)[15]

-

Neutralizing buffer (e.g., 0.1M sodium borate, pH 8.5)[15]

-

Primary antibody against BrdU

-

Fluorescently labeled secondary antibody

-

DNA counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for 1-24 hours, depending on the cell cycle length.[6]

-

Fixation: Wash the cells with PBS and fix them with a fixation solution for 20 minutes at room temperature.[15]

-

Denaturation: Wash with PBS and add the denaturing solution to denature the DNA for 20 minutes at room temperature, exposing the incorporated BrdU.[15]

-

Neutralization: Aspirate the denaturing solution and add the neutralizing buffer for 2 minutes.[15]

-

Immunostaining:

-

Wash the cells and block with a suitable blocking buffer.

-

Incubate with the primary anti-BrdU antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Analysis: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Conclusion

Thymosin beta-4 is a potent regulator of cell migration and proliferation, acting through a complex and interconnected network of signaling pathways. Its primary role in sequestering G-actin provides a fundamental mechanism for controlling cytoskeletal dynamics essential for cell motility. Furthermore, Tβ4's ability to activate key signaling cascades, including the ILK, PI3K/Akt, MAPK/ERK, Wnt/β-catenin, and Notch pathways, underscores its multifaceted influence on cellular behavior. A thorough understanding of these pathways and the methodologies to study them is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of Tβ4 in areas such as regenerative medicine and oncology.

References

- 1. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

- 2. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opentrons.com [opentrons.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchhub.com [researchhub.com]

- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. clyte.tech [clyte.tech]

- 10. clyte.tech [clyte.tech]

- 11. broadpharm.com [broadpharm.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 14. Bromodeoxyuridine (BrdU) Incorporation [macdougald.lab.medicine.umich.edu]

- 15. Effects of thymosin β4-derived peptides on migration and invasion of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of thymosin β4-derived peptides on migration and invasion of ovarian cancer cells. - R Discovery [discovery.researcher.life]

- 17. med.virginia.edu [med.virginia.edu]

- 18. MTT assay overview | Abcam [abcam.com]

Thymosin Beta-4: An In-depth Technical Guide to its Intracellular and Extracellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that has emerged from its initial classification as a simple actin-sequestering protein to a multifaceted regulator of a vast array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the dual intracellular and extracellular functions of Tβ4, with a focus on the underlying molecular mechanisms, key signaling pathways, and quantitative data from pivotal experiments. Detailed methodologies of key experimental protocols are provided to aid in the design and execution of future research. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles of Tβ4 in cellular biology and its potential as a therapeutic agent.

Intracellular Functions of Thymosin β4

The primary and most well-characterized intracellular function of Tβ4 is the regulation of actin dynamics.[2] Actin, a ubiquitous protein in eukaryotic cells, rapidly polymerizes from monomeric G-actin to filamentous F-actin, a process fundamental to cell structure, motility, and division. Tβ4 acts as a major G-actin-sequestering protein, maintaining a pool of unpolymerized actin monomers.[2]

Actin Sequestration

Tβ4 binds to G-actin in a 1:1 stoichiometric ratio, preventing its incorporation into F-actin filaments.[2] This interaction is crucial for maintaining the delicate equilibrium between monomeric and polymeric actin, allowing for rapid cytoskeletal rearrangements in response to cellular signals.

Quantitative Data on Tβ4-Actin Interaction

| Interacting Molecule | Binding Affinity (Kd) | Method | Reference |

| ATP-G-actin | 0.7-0.8 µM | Inhibition of polymerization | [3] |

| ATP-G-actin | 2 ± 0.3 µM | Inhibition of polymerization | [3] |

| ATP-G-actin | 0.1–3.9 µM | Fluorescence anisotropy | [4] |

| ADP-G-actin | 80–100 µM | Fluorescence anisotropy | [4] |

| G-actin (Apparent Kd) | 3.2 ± 0.6 µM | Not Specified | [5] |

Regulation of the Cytoskeleton and Cell Motility

By controlling the availability of G-actin, Tβ4 indirectly influences a multitude of cellular processes reliant on a dynamic cytoskeleton, including cell migration, cytokinesis, and phagocytosis. The release of G-actin from the Tβ4-actin complex can be triggered by various signaling events, providing a readily available source of monomers for rapid actin polymerization at the leading edge of migrating cells.

Extracellular Functions of Thymosin β4

While initially thought to function exclusively intracellularly, a growing body of evidence demonstrates that Tβ4 is secreted from cells and exerts a wide range of extracellular effects, acting as a potent signaling molecule in tissue repair and regeneration.

Wound Healing

Tβ4 has demonstrated significant pro-healing effects in various preclinical models of tissue injury, including dermal wounds, corneal injuries, and cardiac damage.[6][7][8] Its therapeutic effects are attributed to its ability to promote cell migration, angiogenesis, and reduce inflammation and apoptosis.

Quantitative Data on Tβ4-Mediated Wound Healing

| Parameter | Tβ4 Concentration/Dose | Effect | Model System | Reference |

| Keratinocyte Migration | 10 pg | 2-3 fold increase | Boyden chamber assay | [6] |

| Dermal Wound Re-epithelialization | Topical or IP | 42% increase at 4 days, 61% at 7 days | Rat full-thickness wound | [6] |

| Dermal Wound Contraction | Topical or IP | ≥11% increase by day 7 | Rat full-thickness wound | [6] |

| Palatal Wound Closure | 100 and 1,000 ng/ml | Significant enhancement | Rat palatal wound | [9] |

| Corneal Re-epithelialization | 5 µg twice daily | Accelerated healing | Mouse alkali injury | [10] |

| Dermal Healing Rate | 0.25 mg/mL | 1 day faster than native Tβ4 | Rat punch wound | [11] |

| Random Skin Flap Survival | 2 and 10 mg/kg/day IP | Dose-dependent improvement | Rat random-pattern skin flap | [12] |

Angiogenesis

Tβ4 is a potent angiogenic factor, stimulating the formation of new blood vessels, a critical process in wound healing and tissue regeneration.[1] It promotes the migration, proliferation, and tube formation of endothelial cells.

Quantitative Data on Tβ4-Mediated Angiogenesis

| Parameter | Tβ4 Concentration | Effect | Model System | Reference |

| Endothelial Cell Migration | 1 µg/mL | 45.32 ± 8.8 µm movement | HUVEC scratch assay | [11] |

| Endothelial Cell Migration | 10 µg/mL | 80.2 ± 9.8 µm movement | HUVEC scratch assay | [11] |

| Capillary-like Structure Formation | 1 µg/mL | 52.67 ± 3.2 structures | HUVEC on Matrigel | [11] |

| Capillary-like Structure Formation | 10 µg/mL | 86.34 ± 6.7 structures | HUVEC on Matrigel | [11] |

| Blood Vessel Number in Tumors | Not specified | 4.4-fold increase | Mouse melanoma model | [13] |

Anti-inflammatory Effects

Tβ4 exhibits potent anti-inflammatory properties by modulating the expression and activity of various inflammatory mediators.[14] A key mechanism is the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[14]

Quantitative Data on Tβ4's Anti-inflammatory Effects

| Parameter | Tβ4 Treatment | Effect | Model System | Reference |

| PMN Infiltration in Cornea | 5 µg twice daily | Decreased at 7 days post-injury | Mouse alkali injury | [10] |

| Pro-inflammatory Cytokine mRNA (IL-1β, MIPs, MCP-1) | 5 µg twice daily | Several-fold decrease | Mouse alkali injury | [10] |

| NF-κB Activity in Corneal Epithelial Cells | 1 µg/ml | Significant suppression | TNF-α stimulated HCECs | [15] |

| NF-κB p65 Phosphorylation | 1 µg/ml | Significant inhibition | TNF-α stimulated HCECs | [15] |

Key Signaling Pathways Modulated by Thymosin β4

Tβ4 exerts its diverse biological functions by modulating several key intracellular signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway involved in cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway in various cell types, contributing to its pro-survival and pro-migratory effects.[16][17]

Quantitative Data on Tβ4-Mediated PI3K/Akt Pathway Activation

| Parameter | Tβ4 Concentration | Effect | Cell Type | Reference |

| Akt Phosphorylation | 600 and 1000 ng/mL | Significant increase | Diabetic hiPSC-ECs | [1] |

| Bcl-XL Protein Expression | 300 and 600 ng/mL | Significant upregulation | Diabetic hiPSC-ECs | [1] |

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Tβ4 has been shown to activate various components of the MAPK pathway, such as ERK and JNK.[18]

NF-κB Pathway

As mentioned earlier, Tβ4 is a potent inhibitor of the NF-κB pathway.[14] It can prevent the activation of NF-κB by blocking the phosphorylation of the inhibitory protein IκB and inhibiting the nuclear translocation of the p65 subunit.[14][15]

Interaction with the PINCH-ILK-Parvin (PIP) Complex

Tβ4 has been shown to interact with the PINCH-ILK-Parvin (PIP) complex, a key component of focal adhesions that links the actin cytoskeleton to the extracellular matrix.[19][20] This interaction is crucial for the activation of Akt and subsequent promotion of cell survival and migration.[8]

Quantitative Data on PIP Complex Component Upregulation

| Protein | Fold Increase in DCM vs. Non-failing Hearts | Reference |

| PINCH-1 | 2.27 | [21] |

| α-Parvin | 4 | [21] |

| ILK | 10.5 | [21] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Quantification of Tβ4 by ELISA

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of Tβ4 in biological samples.

-

Methodology:

-

Corneal buttons are excised from experimental animals at various time points.

-

The tissue is homogenized and the protein extract is prepared.

-

A Tβ4-specific ELISA kit is used according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the sample, followed by a detection antibody conjugated to an enzyme.

-

A substrate is added, and the resulting color change is measured using a microplate reader.

-

The concentration of Tβ4 is determined by comparing the sample absorbance to a standard curve.[22]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.

-

Methodology:

-

Cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt, VEGF, MMP2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[9][23]

-

In Vitro Angiogenesis (Tube Formation) Assay

-

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

-

Methodology:

-

A layer of Matrigel (a basement membrane extract) is coated onto the wells of a culture plate and allowed to solidify.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

The cells are treated with different concentrations of Tβ4 or a control vehicle.

-

The formation of tube-like structures is observed and photographed at specific time points.

-

The extent of tube formation is quantified by measuring parameters such as the number of nodes, junctions, and total branching length using image analysis software.[11]

-

Cell Migration (Scratch) Assay

-

Principle: This assay measures the rate of cell migration into a "wound" or scratch created in a confluent cell monolayer.

-

Methodology:

-

Cells (e.g., HUVECs or keratinocytes) are grown to confluence in a culture plate.

-

A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

The cells are washed to remove debris and then treated with Tβ4 or a control.

-

The closure of the scratch is monitored and imaged at regular intervals.

-

The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[11]

-

In Vivo Wound Healing Model

-

Principle: This model is used to evaluate the effect of Tβ4 on the healing of full-thickness dermal wounds in an animal model.

-

Methodology:

-

A full-thickness excisional wound is created on the dorsum of an anesthetized rat.

-

Tβ4 is administered either topically to the wound site or systemically via intraperitoneal injection. A control group receives a vehicle (e.g., saline).

-

The wound area is measured and photographed daily.

-

The rate of wound closure is calculated as the percentage of the original wound area that has healed over time.

-

At the end of the experiment, the wound tissue can be harvested for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.[6][9]

-

Co-immunoprecipitation (Co-IP)

-

Principle: Co-IP is used to identify and confirm protein-protein interactions in vivo.

-

Methodology:

-

Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

An antibody specific to a known protein in the complex (the "bait" protein, e.g., Tβ4) is added to the cell lysate.

-

The antibody-protein complex is captured using protein A/G-agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., PINCH-1 or ILK).[20][24]

-

Visualizations

Signaling Pathways

References

- 1. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin beta-4 - Wikipedia [en.wikipedia.org]

- 3. Interaction of G-actin with thymosin beta 4 and its variants thymosin beta 9 and thymosin beta met9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Tandem Thymosin Peptide Promotes Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Thymosin beta 4 promotes corneal wound healing and decreases inflammation in vivo following alkali injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thymosin-β4-mediated therapeutic neovascularization: role of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Significance of Thymosin β4 and Implication of PINCH-1-ILK-α-Parvin (PIP) Complex in Human Dilated Cardiomyopathy | PLOS One [journals.plos.org]

- 21. Significance of thymosin β4 and implication of PINCH-1-ILK-α-parvin (PIP) complex in human dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Thymosin Beta 4 Inhibits LPS and ATP-Induced Hepatic Stellate Cells via the Regulation of Multiple Signaling Pathways | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

Thymosin Beta-4 Isoforms: A Technical Guide to Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that has emerged as a critical regulator of a wide array of physiological and pathological processes. As the most abundant member of the β-thymosin family, Tβ4 is a key player in tissue repair, inflammation, angiogenesis, and cell survival.[1][2] In humans, the β-thymosin family primarily consists of three isoforms: Tβ4, Tβ10, and Tβ15.[2][3] While structurally similar, these isoforms exhibit distinct and sometimes opposing biological activities, making a clear understanding of their individual functions paramount for therapeutic development. This technical guide provides an in-depth analysis of the biological activities of Tβ4 and its major isoforms, detailed experimental protocols for their study, and a comprehensive overview of the signaling pathways they modulate.

Comparative Biological Activities of Human β-Thymosin Isoforms

The primary biological function attributed to β-thymosins is the sequestration of globular actin (G-actin), thereby regulating actin polymerization and cytoskeletal dynamics.[4] However, their roles extend far beyond this, with extracellular activities and modulation of key signaling pathways being of significant interest.

-

Thymosin β4 (Tβ4): The most studied isoform, Tβ4, is a potent promoter of angiogenesis, wound healing, and cell survival.[2][5] It exhibits strong anti-inflammatory properties and can inhibit apoptosis.[2][5]

-

Thymosin β10 (Tβ10): In contrast to Tβ4, Tβ10 has been shown to inhibit angiogenesis.[5][6] Furthermore, while Tβ4 is generally considered anti-apoptotic, Tβ10 has been associated with pro-apoptotic activity in some contexts.[5][7]

-

Thymosin β15 (Tβ15): As the β-thymosin with the highest affinity for G-actin, Tβ15 plays a significant role in regulating the actin cytoskeleton.[8] It is involved in promoting cell proliferation and wound healing and reducing inflammatory responses.[8]

These distinct activities highlight the importance of isoform-specific research in developing targeted therapeutic strategies.

Quantitative Data on Thymosin β Isoforms

The expression levels of Tβ4, Tβ10, and Tβ15 vary across different tissues and pathological conditions. The following tables summarize the available quantitative data.

| Tissue/Fluid | Tβ4 Concentration | Method | Reference |

| Human Tears | 0.5-7 µg/mL | EIA | [9] |

| Human Saliva | 0.2-3.6 µg/mL | EIA | [9] |

| Human Saliva (Preterm Newborns) | ~2.0 nmol/mL | HPLC-ESI-MS | [10] |

| Whole Blood | 16.3 µg/mL | HPLC | [11] |

| Polymorphonuclear Leukocytes | 409 fg/cell | HPLC | [11] |

| Mononuclear Leukocytes | 267 fg/cell | HPLC | [11] |

| Platelets | 22.3 fg/cell | HPLC | [11] |

| Tissue | Tβ4 Expression | Tβ10 Expression | Tβ15 Expression | Method | Reference |

| Normal Adult Liver | High | - | - | Immunohistochemistry | [12][13] |

| Pancreas (Duct and Acinar Cells) | High | - | - | Immunohistochemistry | [12] |

| Heart (Muscle Cells) | High | - | - | Immunohistochemistry | [12] |

| Hepatocellular Carcinoma | 30% of cases | 96% of cases | - | Immunohistochemistry | [7][14] |

| Osteosarcoma | Upregulated | - | - | Tissue Microarray | [12] |

| Colorectal Carcinoma | Upregulated | - | - | Tissue Microarray | [12] |

| Esophageal Cancer | Upregulated | - | - | Tissue Microarray | [12] |

| Multiple Myeloma | Lower than normal plasma cells | - | - | qRT-PCR, ELISA | [4] |

Signaling Pathways Modulated by Thymosin β4

Tβ4 exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the major pathways influenced by Tβ4.

Tβ4 and the NF-κB Signaling Pathway

Tβ4 has been shown to suppress inflammation by inhibiting the activation of the NF-κB pathway. It can directly interact with the RelA/p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[15][16]

Tβ4 and the PI3K/Akt Signaling Pathway

The pro-survival and pro-angiogenic effects of Tβ4 are often mediated through the activation of the PI3K/Akt pathway. This pathway is crucial for cell proliferation, migration, and inhibition of apoptosis.[9][10][17]

Tβ4 and the Wnt/β-catenin Signaling Pathway

Tβ4 has been implicated in the activation of the Wnt/β-catenin signaling pathway, which is essential for tissue regeneration and development, including hair follicle formation.[1]

Tβ4 and the TGF-β Signaling Pathway

Tβ4 can attenuate fibrosis by inhibiting the TGF-β signaling pathway. TGF-β is a potent inducer of extracellular matrix production, and its inhibition by Tβ4 is a key mechanism in reducing scar formation.[1][17][18]

Experimental Protocols

Accurate and reproducible quantification and characterization of thymosin beta isoforms are crucial for research and development. The following section provides detailed methodologies for key experiments.

Quantification of Thymosin β4 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of Tβ4 in samples such as serum, plasma, and cell culture supernatants.

Materials:

-

Microplate pre-coated with goat anti-rabbit IgG

-

Tβ4 standard

-

Rabbit anti-Tβ4 antibody

-

HRP-conjugated Tβ4

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions.

-

Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.

-

Competitive Reaction: Add 50 µL of HRP-conjugated Tβ4 to each well. Then add 50 µL of rabbit anti-Tβ4 antibody to each well. Mix gently and incubate for 1 hour at 37°C.

-

Washing: Aspirate each well and wash three times with 200 µL of Wash Buffer per well.

-

Substrate Incubation: Add 100 µL of Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm within 10 minutes.

-

Calculation: Calculate the concentration of Tβ4 in the samples by referring to the standard curve.

Quantification of Thymosin β4 by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of Tβ4.[19][20]

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Tβ4 standard

-

Sample preparation reagents (e.g., perchloric acid for tissue homogenization)

Procedure:

-

Sample Preparation: Homogenize tissue samples in perchloric acid to deproteinize. Neutralize the supernatant with potassium hydroxide. Centrifuge to remove precipitate.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm

-

Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

-

-

Injection: Inject 20 µL of the prepared sample or standard.

-

Data Analysis: Identify and quantify the Tβ4 peak based on the retention time of the standard. Calculate the concentration based on the peak area.

Detection of Thymosin β4 by Western Blot

Due to the small size of Tβ4 (~5 kDa), special considerations are required for its detection by Western blot.[11][21][22][23][24]

Materials:

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels (15% or 4-20% gradient Tricine-SDS-PAGE is recommended)

-

PVDF membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Tβ4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates using an appropriate lysis buffer on ice. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on a high-percentage or gradient Tricine-SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[21]

-

Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. A wet transfer at 100V for 30-60 minutes is recommended to prevent smaller proteins from passing through the membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Tβ4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Thymosin β4 has tumor suppressive effects and its decreased expression results in poor prognosis and decreased survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoreactivity for Thymosin Beta 4 and Thymosin Beta 10 in the Adult Rat Oro-Gastro-Intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymosin beta4 inhibits TNF-alpha-induced NF-kappaB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymosin Beta 4 and Thymosin Beta 10 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Thymosin β4 expression in human tissues and in tumors using tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression pattern of thymosin beta 4 in the adult human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]